molecular formula C22H14F6N4O3 B10959747 N'~2~,N'~5~-bis{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2,5-dicarbohydrazide

N'~2~,N'~5~-bis{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2,5-dicarbohydrazide

Cat. No.: B10959747
M. Wt: 496.4 g/mol
InChI Key: NRTZEBCDPNOXCX-UYKANAEJSA-N
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Description

N’~2~,N’~5~-bis{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2,5-dicarbohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with two hydrazide groups, each linked to a trifluoromethyl-substituted phenyl group through a methylene bridge. The presence of trifluoromethyl groups imparts significant chemical stability and unique reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’~2~,N’~5~-bis{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2,5-dicarbohydrazide typically involves the condensation of furan-2,5-dicarbohydrazide with 2-(trifluoromethyl)benzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, often in the presence of an acid catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling trifluoromethylated compounds.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide groups, leading to the formation of corresponding azides or other oxidized derivatives.

    Reduction: Reduction of the compound can yield hydrazine derivatives, which may further react to form various substituted hydrazines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although these reactions typically require strong nucleophiles and specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with enhanced chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N’~2~,N’~5~-bis{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2,5-dicarbohydrazide is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.

    2,5-Bis(hydroxymethyl)furan: A furan derivative with applications in the synthesis of polyurethanes and polyesters.

    Trifluoromethyl-substituted benzaldehydes: Used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness: N’~2~,N’~5~-bis{(E)-[2-(trifluoromethyl)phenyl]methylidene}furan-2,5-dicarbohydrazide is unique due to its combination of a furan ring with hydrazide and trifluoromethyl groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H14F6N4O3

Molecular Weight

496.4 g/mol

IUPAC Name

2-N,5-N-bis[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]furan-2,5-dicarboxamide

InChI

InChI=1S/C22H14F6N4O3/c23-21(24,25)15-7-3-1-5-13(15)11-29-31-19(33)17-9-10-18(35-17)20(34)32-30-12-14-6-2-4-8-16(14)22(26,27)28/h1-12H,(H,31,33)(H,32,34)/b29-11+,30-12+

InChI Key

NRTZEBCDPNOXCX-UYKANAEJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=CC=CC=C3C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=CC=CC=C3C(F)(F)F)C(F)(F)F

Origin of Product

United States

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